molecular formula C18H16N2O3S B11791528 Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate

Cat. No.: B11791528
M. Wt: 340.4 g/mol
InChI Key: GFWUHAMIADIJDC-UHFFFAOYSA-N
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Description

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoate ester, an aminothiazole ring, and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Aminothiazole Ring: The aminothiazole ring can be synthesized through the reaction of a thioamide with a halogenated amine under basic conditions.

    Esterification: The benzoate ester is formed by reacting the corresponding benzoic acid with methanol in the presence of an acid catalyst.

    Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aminothiazole ring to a thiazoline derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyloxy or aminothiazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like benzyl halides or phenol derivatives are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiazoline derivatives.

Scientific Research Applications

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate involves its interaction with specific molecular targets. The aminothiazole ring can bind to enzymes or receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a benzyloxy group.

    Methyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical probe.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 5-(2-amino-1,3-thiazol-4-yl)-2-phenylmethoxybenzoate

InChI

InChI=1S/C18H16N2O3S/c1-22-17(21)14-9-13(15-11-24-18(19)20-15)7-8-16(14)23-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H2,19,20)

InChI Key

GFWUHAMIADIJDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=CC=C3

Origin of Product

United States

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